N-(2-fluoro-4-nitrophenyl)methanesulfonamide
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Overview
Description
N-(2-fluoro-4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7FN2O4S It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-fluoro-4-nitroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N-(2-amino-4-nitrophenyl)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluoro-4-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-nitrophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)methanesulfonamide
- N-(4-nitrophenyl)methanesulfonamide
- N-(2-chloro-4-nitrophenyl)methanesulfonamide
Uniqueness
N-(2-fluoro-4-nitrophenyl)methanesulfonamide is unique due to the combination of the fluorine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7FN2O4S |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |
InChI Key |
ONKRFPVTDWWZRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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